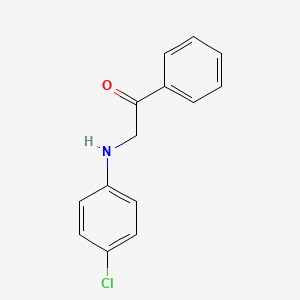

2-(4-Chloroanilino)-1-phenyl-1-ethanone

Description

Contextualization of 2-(4-Chloroanilino)-1-phenyl-1-ethanone within Contemporary Medicinal Chemistry

In the landscape of modern medicinal chemistry, the development of novel antibacterial and anticancer agents is of paramount importance. The core structure of this compound has emerged as a valuable starting point for the synthesis of molecules with potential therapeutic applications. The presence of an aniline (B41778) ring, a phenyl ketone group, and a secondary amine linker provides a versatile framework that can be readily modified to explore structure-activity relationships.

Research has specifically identified derivatives of 1-phenyl-2-(phenylamino)ethanone as promising candidates for MCR-1 inhibitors. nih.govnih.gov The MCR-1 protein confers resistance to colistin (B93849), a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. nih.govnih.gov The discovery of compounds that can inhibit MCR-1 is a critical objective in overcoming antibiotic resistance. nih.govnih.gov The 1-phenyl-2-(phenylamino) ethanone (B97240) skeleton has been identified as a key structure for occupying the catalytic cavity of the MCR-1 protein. nih.gov

Academic Significance and Research Objectives Pertaining to the Compound and its Analogues

The academic significance of this compound and its analogues is multifaceted, extending from fundamental synthetic chemistry to targeted drug discovery. A primary research objective is the synthesis of libraries of related compounds to screen for various biological activities. For instance, the title compound is often used as a reactant in organic synthesis and as a catalyst for the polymerization of olefins. nih.gov

Key research objectives include:

Development of Novel Antimicrobial Agents: A significant driver for research into this class of compounds is the urgent need for new antibiotics. Studies have focused on synthesizing derivatives and evaluating their efficacy against various bacterial and fungal strains. researchgate.netresearchgate.netorientjchem.orgmdpi.com

Exploration of Anticancer Therapies: The anilino-ketone framework is also investigated for its potential cytotoxic effects on cancer cell lines. Research aims to identify derivatives with potent and selective antitumor activity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A major academic pursuit involves systematically modifying the chemical structure of the parent compound to understand how different functional groups influence its biological activity. This includes altering substituents on both the aniline and phenyl rings.

Optimization of Synthetic Routes: Researchers are continuously working on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing these and related compounds.

Overview of Relevant Compound Classes in Drug Discovery and Organic Synthesis

This compound belongs to several important classes of organic compounds that are central to drug discovery and synthesis.

α-Amino Ketones: This class of compounds is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov They are not only biologically active themselves but also serve as versatile building blocks for the synthesis of more complex molecules like 2-amino alcohols and various nitrogen-containing heterocycles.

Anilines: Anilines and their derivatives are fundamental components in the synthesis of a vast array of pharmaceuticals and other fine chemicals. The electronic and steric properties of the aniline ring can be readily tuned to modulate the biological activity of the target molecule.

Chalcones: Structurally related to the synthetic precursors of this compound, chalcones (1,3-diphenyl-2-propen-1-ones) are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The synthesis of the target compound often involves intermediates derived from chalcone-like structures.

The table below provides a summary of research findings on the biological activities of derivatives of 2-Anilino-1-phenylethanone.

| Compound/Derivative | Biological Activity | Research Focus |

| 1-Phenyl-2-(phenylamino) ethanone derivatives | MCR-1 Inhibition | Overcoming colistin resistance in bacteria nih.govnih.gov |

| 7-(3′,4′,5′-trimethoxyphenyl)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine with anilino substituents | Anticancer (Antiproliferative) | Inhibition of tubulin polymerization nih.gov |

| 4-Anilinoquinoline derivatives | Antitumor | Potent and selective tumor inhibitors nih.gov |

| 2-(Substituted phenoxy) acetamide (B32628) derivatives | Anticancer, Anti-inflammatory, Analgesic | Development of new therapeutic agents nih.gov |

| Pyrrylphenylethanones | Antinociceptive (Analgesic) | Central Nervous System activity nih.gov |

| Benzothiazole aniline derivatives and their Platinum (II) complexes | Anticancer | Development of new chemotherapy agents mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloroanilino)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWIVINUBMHTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449748 | |

| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53181-22-9 | |

| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chloroanilino 1 Phenyl 1 Ethanone

Established Synthetic Pathways: Reaction of 4-Chloroaniline (B138754) with 2-Bromo-1-phenylethanone

The principal and most direct method for synthesizing 2-(4-Chloroanilino)-1-phenyl-1-ethanone involves the nucleophilic substitution reaction between 4-chloroaniline and 2-bromo-1-phenylethanone. nih.govnih.gov In this reaction, the amino group of 4-chloroaniline acts as a nucleophile, displacing the bromine atom from the α-carbon of 2-bromo-1-phenylethanone. This forms a new carbon-nitrogen bond, yielding the target α-aminoketone.

This reaction is a classic example of N-alkylation of an amine with an α-haloketone. The general structure of the target molecule, C₁₄H₁₂ClNO, features a central ethanone (B97240) core bonded to a phenyl group and a 4-chloroanilino moiety. nih.govalfa-chemistry.comnih.gov

The efficiency of the synthesis is highly dependent on the reaction conditions. Research on the synthesis of structurally analogous compounds, such as 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone, provides insight into optimized parameters. nih.gov For instance, a successful synthesis was conducted by stirring a mixture of 4-chloroaniline, 2-bromo-1-(4-chlorophenyl)ethanone, and potassium carbonate in dimethylformamide (DMF) at room temperature for two hours. nih.gov This specific reaction yielded colorless, needle-shaped crystals with a significant yield of 84.5%. nih.gov

The choice of base and solvent is critical. A base like potassium carbonate is used to neutralize the hydrobromic acid formed as a byproduct, preventing the protonation of the starting aniline (B41778) which would render it non-nucleophilic. Solvents like DMF are effective at dissolving the reactants and facilitating the substitution reaction.

Table 1: Optimized Reaction Conditions for a Structurally Analogous Ethanone Derivative

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 4-Chloroaniline, 2-Bromo-1-(4-chlorophenyl)ethanone | nih.gov |

| Base | Potassium Carbonate | nih.gov |

| Solvent | Dimethylformamide (DMF) | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Time | 2 hours | nih.gov |

| Yield | 84.5% | nih.gov |

Beyond its direct synthesis, this compound and its derivatives are valuable intermediates in more complex organic syntheses. nih.gov Notably, these compounds serve as key precursors in the construction of indole (B1671886) rings, a core structure in many biologically active molecules and pharmaceuticals. nih.gov The α-aminoketone structure allows for various cyclization strategies to form the indole scaffold.

Alternative and Advanced Synthetic Approaches Applicable to Structurally Related Ethanone Derivatives

While direct N-alkylation is standard for the title compound, other modern and classical synthetic methods are employed for structurally related ethanones and their precursors. These methods offer alternative pathways and can enhance efficiency, yield, and substrate scope.

Cyclization reactions are fundamental for building cyclic structures related to the ethanone core. For example, the intramolecular cyclization of arylpropionic acids is a common method to synthesize 1-indanones, which contain a phenyl-ethanone substructure within a five-membered ring. beilstein-journals.org Another powerful technique is the Nazarov cyclization, which can be used to convert chalcones (α,β-unsaturated ketones) into indanones, sometimes under microwave heating to significantly shorten reaction times. beilstein-journals.org Furthermore, iron-catalyzed intramolecular C-N cyclization has been developed for creating complex heterocyclic systems like pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone derivatives. acs.org

The Friedel-Crafts acylation is a cornerstone of organic chemistry for attaching an acyl group, such as an ethanoyl group, to an aromatic ring. libretexts.orgmasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically involves treating an aromatic compound like benzene (B151609) with an acyl chloride (e.g., ethanoyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.orglibretexts.org The reaction proceeds by generating a potent electrophile, the acylium ion (CH₃CO⁺), which is then attacked by the aromatic ring to form a ketone, such as phenylethanone (acetophenone). libretexts.orglibretexts.org This method is fundamental for creating the 1-phenyl-1-ethanone portion of the title compound's scaffold. The reaction can also be performed intramolecularly, which is a useful strategy for synthesizing polycyclic ketones like tetralones and indanones. beilstein-journals.orgmasterorganicchemistry.com

Modern synthetic chemistry increasingly utilizes microwave irradiation to improve reaction efficiency. nih.govtandfonline.com This non-conventional heating method can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govtandfonline.comscholarsresearchlibrary.com Microwave-assisted synthesis has been successfully applied to a wide range of reactions relevant to ethanone derivatives, including the synthesis of chalcones, quinolines, and various heterocyclic compounds. nih.govscholarsresearchlibrary.comresearchgate.net For example, an efficient microwave-assisted synthesis of 1-indanones from chalcones using trifluoroacetic acid was shown to reduce the reaction time from 4 hours to just 20 minutes. beilstein-journals.org This "green chemistry" approach offers significant advantages in terms of energy consumption and speed, making it a valuable tool for synthesizing complex molecules. tandfonline.comnih.gov

Investigations into Biological Activities and Pharmacological Potential

Broad Spectrum Biological Evaluation of 2-(4-Chloroanilino)-1-phenyl-1-ethanone and its Analogues

Analogues of this compound have been the subject of numerous biological evaluations, revealing a wide array of activities. These studies are crucial in understanding the potential therapeutic applications of this chemical class.

Antiproliferative and Anticancer Activities

The core structure of this compound is a recurring motif in various compounds designed and evaluated for their anticancer properties. The presence of the anilino group, in particular, is a key feature in many kinase inhibitors and other anticancer agents.

Derivatives and structural analogues of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, a series of 4-anilinoquinolinylchalcone derivatives, which share the anilino structural element, were synthesized and evaluated for their antiproliferative activities. One compound in this series, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, exhibited notable cytotoxicity against breast cancer cells (MDA-MB-231) with an IC₅₀ value of 0.11 μM, while showing lower toxicity to normal lung cells (MRC-5). nih.gov This suggests that the anilino-scaffold can be a key pharmacophore for potent and selective anticancer agents.

Similarly, pyrimidodiazepine derivatives based on a 2-chloro-4-anilinoquinazoline structure have shown considerable antiproliferative activity. nih.gov One such quinazoline-chalcone derivative displayed potent growth inhibitory effects against several cancer cell lines, including leukemia (K-562 and RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7), with GI₅₀ values ranging from 0.622 to 1.81 μM. nih.gov The most significant activity was observed against the K-562 leukemia cell line, with a GI₅₀ of 0.622 μM. nih.gov

Furthermore, studies on 4-phenyl-2-quinolone (4-PQ) derivatives, which can be considered structural analogues, have also highlighted their potential as anticancer agents. nih.gov These compounds are designed to mimic the activity of antimitotic agents and have shown promise in inhibiting cancer cell proliferation. nih.gov

Table 1: In vitro Cytotoxicity of Selected Analogues

| Compound Class | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast) | IC₅₀ = 0.11 μM | nih.gov |

| 2-Chloro-4-anilinoquinazolines | K-562 (Leukemia) | GI₅₀ = 0.622 μM | nih.gov |

| 2-Chloro-4-anilinoquinazolines | HCT-116 (Colon) | GI₅₀ = 1.81 μM | nih.gov |

| 2-Chloro-4-anilinoquinazolines | MCF7 (Breast) | GI₅₀ = 1.81 μM | nih.gov |

Research into the antiproliferative effects of related compounds has also identified selective potency against specific cancer cell lines. The human T-cell acute lymphoblastic leukemia cell line, MOLT-4, has been a model of interest in several studies. For example, while not a direct analogue, research on the effects of phytochemicals on MOLT-4 cells demonstrates the principle of selective cytotoxicity. In one study, genistein (B1671435) and curcumin (B1669340) were found to decrease the viability of MOLT-4 cells at bioavailable concentrations, with genistein showing a significantly stronger effect. nih.gov Another study on phyllanthin, a lignan (B3055560) compound, showed it to inhibit the growth of MOLT-4 leukemic cancer cells and induce apoptosis, with an IC₅₀ value of 25 μM/ml, while not showing toxicity towards normal MS-5 cells. psu.eduresearchgate.net

This selectivity is a critical aspect of anticancer drug development, aiming to maximize efficacy against tumor cells while minimizing harm to healthy tissues. The structural features of this compound could potentially be optimized to achieve such selective potency against leukemia cell lines like MOLT-4.

Antimicrobial Efficacy: Antibacterial and Antifungal Studies

The chloroaniline and acetamide (B32628) moieties present in this compound are found in various compounds with established antimicrobial properties. This suggests that the title compound and its analogues could also possess significant antibacterial and antifungal activity.

Analogues of this compound have demonstrated a broad spectrum of antibacterial activity. For instance, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their antimicrobial potential. nih.gov One compound from this series, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, exhibited good antimicrobial activity. nih.gov

Chalcone (B49325) analogues containing heterocyclic rings have also been shown to possess strong antibacterial effects against both susceptible and resistant Staphylococcus aureus strains. mdpi.com Furthermore, the combination of certain chalcones with existing antibiotics, such as oxacillin (B1211168) and vancomycin, has been shown to have synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Research on auranofin, a gold(I) compound, has highlighted differences in its activity against Gram-positive and Gram-negative bacteria, with it being more effective against the former. nih.gov However, when combined with colistin (B93849), auranofin showed synergistic activity against colistin-resistant Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. frontiersin.org This suggests that while some anilino-containing compounds may have limitations against Gram-negative bacteria on their own, they could be effective as part of a combination therapy.

Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have also shown its potential in combating Klebsiella pneumoniae. While exhibiting weak antibacterial activity alone, its combination with antibiotics like meropenem (B701) and imipenem (B608078) resulted in a synergistic effect, and an additive effect when combined with ciprofloxacin (B1669076) and cefepime. scielo.br

The structural framework of this compound is also present in compounds with notable antifungal properties. A study on 1-(2-[(4-substituted-phenyl) methoxy]-2-(substituted-phenyl) ethyl)-1H-azoles revealed that many of these compounds exhibited activity against common pathogenic fungi. nih.gov One particular compound showed antifungal activity comparable to clotrimazole (B1669251) and econazole (B349626) against Candida albicans and was more active against other tested fungi. nih.gov

Furthermore, a series of fluoro benzothiazoles incorporated with 1,3,4-thiadiazole (B1197879) have been synthesized and evaluated for their antimicrobial activity. psu.edu Several of these compounds showed better antifungal activity against Candida albicans and Aspergillus niger compared to the standard drug Griseofulvin. psu.edu Chalcone derivatives have also been investigated for their antifungal activity, with some showing efficacy against various fungal strains. researchgate.net

Table 2: Antimicrobial Activity of Selected Analogues

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides | Bacteria | Good antimicrobial potential | nih.gov |

| Heterocyclic Chalcones | Staphylococcus aureus (susceptible and resistant) | Strong activity | mdpi.com |

| 1-(2-[(4-substituted-phenyl) methoxy]-2-(substituted-phenyl) ethyl)-1H-azoles | Candida albicans | Comparable to clotrimazole and econazole | nih.gov |

| Fluoro benzothiazoles with 1,3,4-thiadiazole | Candida albicans, Aspergillus niger | Better than Griseofulvin | psu.edu |

Anti-inflammatory Properties

A review of current scientific literature reveals a lack of specific studies investigating the anti-inflammatory properties of this compound. While other novel chemical entities with different structural backbones have been assessed for their potential to mitigate inflammation, for instance by inhibiting mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), or various cytokines (TNF-α, IL-6, IL-1β), no such research has been published for this compound. frontiersin.orgplos.org

Antituberculosis and Antimalarial Potential

There is no direct evidence in published research to support antituberculosis or antimalarial activity for this compound. The search for new therapeutic agents against Mycobacterium tuberculosis and Plasmodium species is an active area of research, with various heterocyclic compounds and synthetic analogues being evaluated. nih.govnih.govmdpi.com For example, studies on other compounds such as 2-phenoxy-1-phenylethanone have shown some antimycobacterial activity, and various quinoline (B57606) and cinnamanilide (B1331705) derivatives have been investigated for antimalarial efficacy. nih.govnih.gov However, similar investigations for this compound have not been reported.

Antioxidant Activities and Radical Scavenging Properties

The potential antioxidant and radical scavenging activities of this compound have not been documented in scientific studies. Research into antioxidant compounds often involves evaluating their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or their capacity to mimic superoxide (B77818) dismutase (SOD). nih.gov While derivatives of other scaffolds, such as 2-aminothiazole (B372263) sulfonamides, have been synthesized and tested for these properties, data for this compound is absent from the literature. nih.govexcli.de

Exploration of Other Noted Biological Effects and Modulations

Enzyme Inhibition Studies (e.g., Kinases, Indoleamine 2,3-Dioxygenase (IDO1), EPACs)

No specific enzyme inhibition studies for this compound are available in the current body of scientific literature. The inhibition of enzymes such as kinases, Indoleamine 2,3-dioxygenase (IDO1), and Exchange Proteins Directly Activated by cAMP (EPACs) are important targets in drug discovery for various diseases. However, there are no reports of this compound being evaluated as an inhibitor for these or other enzymes.

Receptor Interaction and Cellular Pathway Modulation

Information regarding the interaction of this compound with biological receptors or its ability to modulate cellular pathways is not available in published research. Studies on other molecules have shown that compounds can exert their effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammatory responses. frontiersin.org However, no such mechanistic studies have been undertaken for this compound.

DNA Binding and Cleaving Activities, Particularly of Metal Complexes

The ability of transition metal complexes to bind and cleave DNA is a significant area of research, particularly for the development of therapeutic agents. nih.govresearchgate.net These complexes typically feature a central metal ion and organic ligands that facilitate DNA interaction through modes such as intercalation or groove binding. nih.govresearchgate.net While α-aminoketones can potentially serve as ligands in such complexes, a review of the literature indicates that no studies have been published on the synthesis of metal complexes using this compound as a ligand for the purpose of studying DNA binding or cleavage activities.

Summary of Biological Investigations

The following table summarizes the findings regarding the investigated biological activities for this compound.

| Biological Activity | Research Findings |

| Anti-inflammatory Properties | Not reported in scientific literature |

| Antituberculosis Potential | Not reported in scientific literature |

| Antimalarial Potential | Not reported in scientific literature |

| Antioxidant Activities | Not reported in scientific literature |

| Enzyme Inhibition | Not reported in scientific literature |

| Receptor Interaction | Not reported in scientific literature |

| Cellular Pathway Modulation | Not reported in scientific literature |

| DNA Binding/Cleavage (as Metal Complex) | Not reported in scientific literature |

Elucidation of Mechanism of Action

Molecular Target Identification and Validation

The identification of precise molecular targets is a critical step in understanding the pharmacological profile of a compound. For 2-(4-Chloroanilino)-1-phenyl-1-ethanone, direct evidence is sparse. However, related anilino-containing molecules have been investigated for their roles in inhibiting various enzymes and modulating signaling pathways.

While there is no specific data on the inhibition of Src or Bcr-Abl kinases by this compound, the broader class of anilino-substituted heterocyclic compounds has been a significant focus of kinase inhibitor research. For instance, a series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles were synthesized and evaluated as Src kinase inhibitors. nih.gov A systematic structure-activity relationship (SAR) study identified a lead compound that demonstrated potent activity in both enzyme and cellular assays, as well as in vivo anti-tumor activity. nih.gov

Similarly, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2 and CDK4. researchgate.net The anilino-quinazoline and anilino-quinoline scaffolds have also been extensively studied as kinase inhibitors, targeting receptors like the epidermal growth factor receptor (EGFR). acs.orgnih.gov These findings suggest that the anilino moiety can be a key pharmacophore for interacting with the ATP-binding site of various kinases.

Table 1: Kinase Inhibition by Related Anilino Compounds

| Compound Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src | Lead compound showed potent enzyme and cell activity, and in vivo anti-tumor effects. | nih.gov |

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Analogues found to be potent inhibitors with anti-proliferative activity. | researchgate.net |

| Anilino-1,4-naphthoquinones | EGFR | Derivatives displayed potent EGFR inhibitory activity. | acs.org |

Direct interaction of this compound with the cytochrome bc1 complex has not been reported. However, the cytochrome P450 system, another group of heme-containing enzymes involved in metabolism, has been shown to interact with anilino-naphthalenesulfonic acid (ANS). nih.gov This interaction with cytochrome P450 2B1 was found to stimulate its catalytic activity. nih.gov While structurally different, this indicates that anilino-containing compounds can bind to cytochrome enzymes.

There is no available research indicating that this compound or its close structural relatives act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). The development of IDO1 inhibitors has primarily focused on other structural classes of compounds. nih.govnih.gov

Information regarding the modulation of receptor-mediated signaling pathways, such as those involving Exchange Protein directly Activated by cAMP (EPACs), by this compound is not present in the reviewed literature.

Cellular Pathway Interruption and Biological Process Disruption

The biological activities of anilino-containing compounds suggest they can interfere with fundamental cellular processes. For example, 7-anilino triazolopyrimidines, which are structurally distinct from this compound but share the anilino group, have been identified as potent antimicrotubule agents. mdpi.com These compounds inhibit tubulin polymerization, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death via the mitochondrial pathway. mdpi.com

Specifically, derivatives with a 4'-chloroaniline moiety at the 7-position of the triazolopyrimidine scaffold displayed significant antiproliferative activity. mdpi.com This suggests that the anilino group, and its substitutions, play a crucial role in the biological effect.

Table 2: Cellular Effects of Related Anilino Compounds

| Compound Class | Cellular Effect | Biological Process Disrupted | Reference |

|---|---|---|---|

| 7-Anilino triazolopyrimidines | Inhibition of tubulin polymerization | Cell cycle progression (G2/M arrest), apoptosis | mdpi.com |

| 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone | Cell cycle blockage in G2/M phase | Cell proliferation, apoptosis | nih.gov |

Detailed DNA Interaction Mechanisms and Consequences

While direct evidence for this compound interacting with DNA is absent from the literature, related anilino-quinazoline derivatives have been shown to be potential DNA intercalating agents. nih.gov Spectroscopic and electrophoretic studies revealed that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus can bind to DNA through an intercalative process. nih.gov

Furthermore, the compound 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone, which contains an anilino-phenyl-ethanone moiety, has been shown to form an intercalative complex with DNA and inhibit topoisomerase II. nih.gov This dual mechanism contributes to its high antiproliferative activity. nih.gov These findings suggest that the anilino-phenyl-ethanone scaffold could potentially participate in DNA binding and interference with DNA-associated enzymes.

Table 3: DNA Interaction of Related Anilino Compounds

| Compound | Mechanism of DNA Interaction | Consequence | Reference |

|---|---|---|---|

| N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline | Intercalation | Potential cytotoxic activity | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of the 2-(4-chloroanilino)-1-phenyl-1-ethanone scaffold is highly sensitive to substitutions on both the anilino and phenyl moieties.

In a study focused on the development of inhibitors for the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria, a series of 1-phenyl-2-(phenylamino)ethanone derivatives were synthesized and evaluated. The SAR from this study provides valuable insights into the role of substituents. For instance, modifications on the anilino ring revealed that electron-withdrawing groups were generally favored. The parent compound in the series, with an unsubstituted anilino ring, showed moderate activity. The introduction of a 4-fluoro substituent on the anilino ring led to a significant increase in inhibitory activity.

On the other hand, modifications of the phenyl ring of the ethanone (B97240) moiety also had a profound impact on activity. The presence of a 4-propyl or a 4-cyclohexyl group on the phenyl ring was shown to enhance the inhibitory potency against MCR-1. This suggests that the size and lipophilicity of the substituent at this position are critical for optimal interaction with the biological target.

The following table summarizes the SAR data for selected 1-phenyl-2-(phenylamino)ethanone derivatives as MCR-1 inhibitors:

Table 1: SAR of 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors| Compound | R1 (Anilino Ring) | R2 (Phenyl Ring) | MCR-1 IC50 (µM) |

|---|---|---|---|

| 1 | H | H | 16.8 |

| 2 | 4-F | H | 8.2 |

| 3 | H | 4-Propyl | 4.5 |

| 4 | 4-F | 4-Propyl | 2.1 |

| 5 | H | 4-Cyclohexyl | 3.9 |

| 6 | 4-F | 4-Cyclohexyl | 1.8 |

These findings highlight that a combination of a small electron-withdrawing group like fluorine on the anilino ring and a moderately sized lipophilic group on the phenyl ring results in the most potent MCR-1 inhibitors in this series.

While specific data on the introduction of hydroxyl (-OH) and thiol (-SH) groups onto the this compound scaffold is limited in the reviewed literature, general principles from related structures can provide insights. The introduction of polar functional groups like -OH and -SH can significantly alter a molecule's physicochemical properties, including solubility, hydrogen bonding capacity, and metabolic stability.

In the context of flavonoids, the presence of a hydroxyl group can be a key determinant of their biological activity, acting as a hydrogen donor to scavenge free radicals. researchgate.net For α-aminoketones, a hydroxyl group could potentially engage in hydrogen bonding with the target protein, which could either be beneficial or detrimental to binding, depending on the specific interactions within the binding site.

The introduction of a thiol (-SH) group opens up the possibility of forming covalent bonds with the target protein through disulfide linkages with cysteine residues or by acting as a nucleophile. The reactivity of thiols can be influenced by the local environment. For example, in studies with chalcone (B49325) analogs, which also possess an α,β-unsaturated carbonyl system, the addition of thiols like glutathione (B108866) was a key reaction influencing their biological effects. mdpi.com The incorporation of a thiol group into a drug molecule can also be a strategy to enhance its binding to metal ions or to facilitate its attachment to nanoparticles for targeted delivery. mdpi.com

The parent compound, this compound, is achiral. However, the introduction of substituents can create chiral centers, leading to stereoisomers that may exhibit different biological activities. The importance of stereochemistry in drug action is well-established, as enantiomers can have different affinities for their biological targets, different metabolic fates, and even different pharmacological effects. nih.gov

For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular transporters and for interaction with the biological target. nih.gov

From a conformational perspective, crystal structure analysis of this compound reveals that the molecule is essentially planar. The dihedral angle between the two aromatic rings is small, suggesting a relatively rigid conformation in the solid state. This planarity might be important for fitting into a specific binding pocket of a target protein. Any modifications that disrupt this planarity, such as the introduction of bulky substituents that force the rings to twist relative to each other, could have a significant impact on biological activity. Molecular modeling studies on other classes of enzyme inhibitors have shown that the conformational flexibility or rigidity of a molecule can be a key factor in its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

A field-based QSAR study was conducted on a series of aminoketone derivatives as inhibitors of the human norepinephrine (B1679862) transporter (hNET) and the human dopamine (B1211576) transporter (hDAT). nih.gov This study, while not on the exact this compound scaffold, provides a relevant example of how QSAR can be applied to this class of compounds. The models were built using molecular docking poses to define the alignment of the molecules and considered various molecular field descriptors (steric, electrostatic, hydrophobic, etc.). The resulting QSAR models had good statistical significance, with R² values of 0.8479 for the hNET model and 0.8145 for the hDAT model, indicating a good correlation between the descriptors and the observed activity. nih.gov

The contour maps generated from these QSAR models highlighted the key structural features required for activity. For example, the models might indicate that a bulky, hydrophobic group is favored in one region of the molecule, while an electronegative group is preferred in another. Such insights are invaluable for the rational design of new derivatives with improved activity profiles.

The α-aminoketone motif present in this compound is found in various classes of biologically active compounds, allowing for comparative SAR analysis.

One relevant class of compounds for comparison is the synthetic cathinones. SAR studies on synthetic cathinones have shown that the nature of the amine substituent, the size of the α-alkyl group, and the substitution pattern on the aromatic ring all have a significant impact on their activity as monoamine transporter inhibitors.

Another interesting comparison can be made with α-aminoketone derivatives that have been developed as dual inhibitors of the p53-MDM2/MDMX interaction, which is a promising strategy for cancer therapy. nih.gov In a study describing such inhibitors, the α-aminoketone scaffold was used to mimic the key interactions of p53 with MDM2 and MDMX. nih.gov The SAR of these compounds revealed the importance of specific substituents on the phenyl rings for achieving potent dual inhibitory activity. For example, a 3-chloro-4-fluoro substitution on the anilino moiety and a 4-chloro substitution on the phenyl ring of the ketone part were found to be optimal for binding to both MDM2 and MDMX. nih.gov

This comparative analysis with other pharmacophores highlights the versatility of the α-aminoketone scaffold and demonstrates how the SAR can be tuned to target different biological systems by appropriate selection of substituents.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nanobioletters.com It is favored for its accuracy in predicting molecular characteristics, including vibrational frequencies and electronic properties, for polyatomic systems. nanobioletters.comniscpr.res.in For compounds like 2-(4-Chloroanilino)-1-phenyl-1-ethanone, DFT calculations, often employing functionals like B3LYP with basis sets such as cc-pVDZ or 6-311G**, are used to determine the optimized molecular geometry and predict its stability and reactivity. niscpr.res.inmdpi.com

Studies on analogous structures demonstrate that DFT is effective in confirming molecular structure and characterizing a wide range of properties. mdpi.com The calculations can elucidate the distribution of electron density, which is key to understanding the molecule's reactivity. For instance, in similar chalcone (B49325) structures, DFT has been used to identify electron donor spots and active sites for electrophilic attacks, providing a map of chemical behavior. mdpi.com The planarity of the molecule, as suggested by its crystal structure where the dihedral angle between the two aromatic rings is minimal, is a key parameter that would be confirmed and refined through DFT optimization. nih.govnih.gov Such studies yield quantum chemical parameters like hardness, softness, electronegativity, and electrophilicity, which collectively describe the molecule's chemical reactivity. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Bandgap Determination

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

This energy gap is a critical parameter for determining a molecule's chemical stability and reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates that the molecule is more reactive and less stable. researchgate.netwikipedia.org For this compound, the HOMO would likely be localized on the electron-rich 4-chloroaniline (B138754) ring and the nitrogen atom, while the LUMO might be distributed over the phenyl ethanone (B97240) moiety, particularly the carbonyl group. The energy gap can be precisely calculated using DFT, and this value helps in predicting the molecule's behavior in chemical reactions and its electronic transition properties. researchgate.net For example, studies on related compounds show that a smaller energy gap often correlates with enhanced biological or chemical activity. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds This table presents data for analogous compounds to illustrate typical values obtained from DFT calculations, as specific values for this compound are not available in the provided search results.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | - | - | 5.521 | researchgate.net |

| 5-azaindole derivative | - | - | 8.38 | wuxibiology.com |

Analysis of Charge Distribution and Noncovalent Interactions

DFT calculations are also employed to analyze the charge distribution across a molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. niscpr.res.in The MEP map illustrates the charge distribution from the perspective of an approaching electrophile, with different colors indicating regions of negative and positive electrostatic potential. malayajournal.org

For this compound, the MEP would reveal nucleophilic regions (negative potential, typically colored red) around the electronegative oxygen atom of the carbonyl group and the chlorine atom. malayajournal.org Electrophilic regions (positive potential, typically colored blue or green) would be expected around the hydrogen atom attached to the nitrogen (the amine proton). malayajournal.org This information is crucial for predicting how the molecule will interact with other molecules, including hydrogen bonding and other noncovalent interactions. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are central to drug discovery and design.

Ligand-Protein Interaction Prediction and Binding Affinity Assessment

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. This process generates a binding score, or binding affinity, commonly expressed in kcal/mol, which estimates the strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and potent interaction. mdpi.com

For this compound, docking studies would involve placing the molecule into the binding site of a selected protein target. The simulation would then explore various conformations and orientations to find the most energetically favorable binding mode. For example, in a study of a different chalcone compound against a bacterial protein, a strong binding energy of -7.40 kcal/mol was calculated, indicating significant inhibitory potential. mdpi.com Such an analysis for this compound would provide a quantitative assessment of its potential to act as an inhibitor or modulator of a specific protein.

Exploration of Binding Pockets and Identification of Key Residues

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional view of the ligand within the protein's binding pocket. This allows for the identification of specific amino acid residues that form key interactions with the ligand. mdpi.com

An analysis of the docked pose of this compound would reveal the types of noncovalent interactions responsible for binding, such as:

Hydrogen bonds: Potentially formed between the carbonyl oxygen or the N-H group of the ligand and polar residues in the protein.

Hydrophobic interactions: Involving the phenyl and chlorophenyl rings of the ligand and nonpolar residues.

Identifying these key residues and interactions is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues.

Table 2: Illustrative Molecular Docking Results This table provides a hypothetical example of the data that would be generated from a molecular docking study of this compound with a protein target, based on findings for similar compounds.

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's binding pocket that interact with the ligand. | Tyr100, Ser210, Leu250, Phe300 |

| Hydrogen Bonds | Specific hydrogen bond interactions observed. | Ligand C=O with Tyr100; Ligand N-H with Ser210 (backbone) |

| Hydrophobic Interactions | Residues involved in hydrophobic contacts. | Leu250, Phe300 |

| RMSD | Root-mean-square deviation of the docked pose from a reference. | 1.8 Å |

Crystal Structure Analysis and Supramolecular Chemistry

The compound crystallizes in the triclinic space group P-1. nih.gov The crystal structure reveals a molecule that is nearly flat, a key feature for its supramolecular assembly. nih.govnih.gov The near planarity suggests that electronic conjugation may play a role in stabilizing this conformation. The detailed crystallographic data provides the basis for further analysis of its intermolecular interactions and packing in the solid state. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₂ClNO |

| Formula Weight | 245.70 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6500 (5) |

| b (Å) | 7.3921 (8) |

| c (Å) | 13.9769 (14) |

| α (°) | 98.588 (2) |

| β (°) | 91.095 (1) |

| γ (°) | 97.590 (1) |

| Volume (ų) | 571.70 (10) |

| Z | 2 |

The way molecules of this compound arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. These forces are crucial for the stability of the crystal lattice. Based on the functional groups present—a secondary amine (N-H) as a hydrogen bond donor and a carbonyl group (C=O) as a hydrogen bond acceptor—the formation of N-H···O hydrogen bonds is a primary expected interaction. This type of hydrogen bond is a significant directional force that often governs the primary assembly of molecules in the crystal.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. The analysis partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing environment.

A key output of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal. Although a specific Hirshfeld surface analysis for this compound is not available in the surveyed literature, such an analysis would typically quantify the percentage contribution of different types of contacts. For this molecule, one would expect to see significant contributions from:

H···H contacts: Usually the most abundant, representing van der Waals forces.

O···H/H···O contacts: Appearing as distinct "spikes" on the fingerprint plot, quantifying the crucial N-H···O hydrogen bonds.

C···H/H···C contacts: Indicating weaker C-H···π interactions.

Cl···H/H···Cl contacts: Representing interactions involving the chlorine atom.

This quantitative approach moves beyond a simple description of bonds to provide a numerical breakdown of how molecules "touch" each other in the solid state, offering a fingerprint of the crystal's intermolecular environment.

Conformational Analysis and Molecular Geometry Optimization

The experimental data from X-ray crystallography provides the most accurate information about the molecule's preferred conformation in the solid state. nih.govnih.gov Conformational analysis of this compound reveals a structure that is remarkably flat. nih.govnih.gov

| Geometric Parameter | Value |

|---|---|

| Dihedral Angle (Aromatic Rings) | 4.16 (1)° |

| RMS Deviation (non-H atoms) | 0.0372 Å |

Synthesis and Biological Evaluation of Derivatives and Analogues

Structural Diversification Strategies

The generation of analogues from the parent compound focuses on three main avenues: altering the substituents on the aromatic rings, constructing fused heterocyclic systems, and coordinating with metal ions.

A primary strategy for structural diversification involves the substitution of the anilino and phenyl rings. This approach allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which can significantly impact its interaction with biological targets.

Synthetic routes often begin with substituted acetophenones or anilines. For instance, the reaction between 4-chloroaniline (B138754) and 2-bromo-1-(4-chlorophenyl)ethanone yields 1-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]ethanone, a derivative with chloro-substituents on both aromatic rings. asianpubs.org Similarly, modifications such as introducing a trifluoromethyl group onto the phenyl ring have been achieved by starting with materials like 2-bromo-1-(3-trifluoromethyl)phenylethanone. nih.gov The use of varied starting materials, such as 4'-fluoroacetophenone, allows for the exploration of a wide range of substituents on the phenyl moiety. mdpi.com These modifications are fundamental in SAR studies to determine which functional groups in specific positions enhance biological activity.

A highly productive diversification strategy is the use of the 2-amino-1-phenylethanone core as a building block for constructing more complex, fused heterocyclic systems. These scaffolds are prevalent in many biologically active compounds.

Thiazoles: The Hantzsch reaction is a classic and widely used method for synthesizing thiazole (B1198619) rings. This reaction involves the condensation of an α-haloketone, such as 2-bromo-1-phenylethanone, with a thiourea (B124793) or thioamide. organic-chemistry.orgnih.govscispace.comnih.gov This approach has been successfully employed to create a vast library of 2-aminothiazole (B372263) derivatives for biological screening. asianpubs.orgnih.govscispace.com

Pyrrolopyrimidines: The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a key feature in many kinase inhibitors. mdpi.com Synthetic strategies have been developed to produce these derivatives, which have shown potent activity as inhibitors of enzymes like Fibroblast Growth Factor Receptors (FGFRs). nih.gov The optimization of these structures is an active area of research for developing anticancer agents. nih.govnih.govsemanticscholar.org

Pyrimidines: Analogues incorporating the pyrimidine (B1678525) ring have been synthesized and investigated. For example, N-pyrimidin-2-yl-N-2-nitrophenylureas have been noted for their herbicidal and plant growth-regulating actions, demonstrating the diverse applications of these structural modifications. benthamscience.com

Quinolines: The quinoline (B57606) framework is another important heterocyclic system found in numerous compounds with anticancer and antimicrobial properties. nih.govarabjchem.org Synthetic methods, such as the Friedländer synthesis, can utilize precursors like 2-amino benzaldehyde (B42025) and carbonyl compounds to form the quinoline ring system. arabjchem.org Derivatives have been developed from o-amino acetophenone (B1666503) and through the modification of quinoline carboxamides to produce compounds with potential antibacterial activity. mdpi.comzendy.io

Acridines: Acridine derivatives are well-known for their bioactivity, particularly as anticancer agents that can intercalate with DNA. semanticscholar.org While direct synthesis from 2-(4-chloroanilino)-1-phenyl-1-ethanone is less common, the aminoketone backbone represents a potential synthon for constructing these tricyclic systems.

The nitrogen and oxygen atoms within the 2-amino-1-phenylethanone scaffold provide ideal coordination sites for metal ions. The formation of metal complexes is a known strategy to enhance biological activity, potentially by improving stability, altering solubility, or creating novel mechanisms of action. scirp.orgresearchgate.net Aminoketones, amino acids, and peptides can act as bidentate or polydentate ligands, forming stable chelate rings with transition metals like copper, nickel, cobalt, and zinc. nih.govjocpr.com While this remains a promising area, the development of metal complexes specifically from this compound and its direct analogues is not as extensively documented as other diversification strategies. The principle, however, is well-established in coordination chemistry, where chelation can augment the therapeutic properties of organic ligands. scirp.orgnih.gov

Comparative Biological Activity of Synthesized Analogues and their Structure-Activity Correlations

Evaluating the biological activity of synthesized analogues is essential for understanding their Structure-Activity Relationships (SAR). SAR studies reveal how specific structural features influence potency and selectivity, providing a rational basis for further drug design.

For 2-aminothiazole derivatives , SAR studies have shown that the biological activity is highly dependent on the nature and position of substituents. In a series of compounds tested against Mycobacterium tuberculosis, the 2-pyridyl group at the C-4 position of the thiazole ring was found to be critical for potency, whereas the N-2 position was highly tolerant of various substituted benzoyl groups, allowing for a significant improvement in activity. nih.gov Other studies on thiazoles have identified compounds with significant antibacterial and antifungal activity. ijpsr.comresearchgate.net For example, the isosteric replacement of a 2-aminothiazole with a 2-aminooxazole was shown to decrease lipophilicity and affect antimicrobial potency. mdpi.com

Table 1: Antimicrobial Activity of Selected 2-Aminothiazole Analogues

| Compound ID | Modification | Target Organism | Activity (MIC µg/mL) | Reference |

| SMB-1 | 4-(4'-acetanilido)thiazole | S. aureus | Comparable to Ampicillin | researchgate.net |

| SMB-6 | Schiff base of SMB-1 | E. coli | Comparable to Ampicillin | researchgate.net |

| 3c | N-(4-chlorophenyl)acetamide | S. aureus | 12.5 | ijpsr.com |

| 3d | N-(2,4-dichlorophenyl)acetamide | C. albicans | 12.5 | ijpsr.com |

| 17 | 2-pyridyl at C-4, N-benzoyl | M. tuberculosis | 0.78 | nih.gov |

| 19 | 2-pyridyl at C-4, N-benzoyl | M. tuberculosis | 0.39 | nih.gov |

For quinoline derivatives , SAR analysis indicates that substitutions on the quinoline ring and the nature of conjugated moieties influence biological effects. In one study, quinoline-5-sulfonamide (B3425427) derivatives with a free 8-phenolic group were significantly more active against cancer cell lines than their methylated counterparts. mdpi.com Another study on quinoline-chalcone hybrids identified a derivative with nanomolar IC50 values that induced apoptosis in cancer cells. nih.gov

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | Key Structural Feature | IC50 | Reference |

| Quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Free 8-OH group | < 100 µM | mdpi.com |

| Quinoline-5-sulfonamide (6c) | C-32 (Melanoma) | Methylated 8-OH group | > 100 µM | mdpi.com |

| Quinoline-Chalcone (5) | K562 (Leukemia) | Tubulin inhibitor | Nanomolar range | nih.gov |

| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | Chalcone (B49325) linked to quinoline | 1.38 µM | nih.gov |

For pyrrolopyrimidine derivatives , SAR studies have been crucial in developing potent kinase inhibitors. Hit-to-lead optimization efforts identified that modifications to the core, head, and tail groups of the molecule led to potent Na(v)1.7 blockers with improved metabolic stability. nih.gov In another series, a methyl substituent on the pyrrolopyrimidine ring resulted in superior kinase selectivity. semanticscholar.org

The general principle derived from these studies is that small molecular changes can lead to significant shifts in biological activity. Factors like hydrogen bonding capacity, lipophilicity, and steric fit are all critical determinants of a compound's efficacy and selectivity. nih.gov

Lead Optimization Strategies Based on Analogues for Improved Efficacy and Selectivity

Lead optimization is the iterative process of refining a promising lead compound to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile (ADMET). This process relies heavily on the SAR data gathered from analogue screening.

A key strategy is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's characteristics. For instance, in the optimization of a pyrrolopyrimidine-based PI3K inhibitor, a metabolically unstable phenol (B47542) group was replaced with an aminopyrimidine group. nih.gov This change maintained the necessary hydrogen bonding interactions while preventing the rapid glucuronidation that caused poor metabolic stability, ultimately leading to a derivative with strong in vivo tumor growth inhibition. nih.gov

Structure-guided design is another powerful optimization strategy. In the development of FGFR inhibitors, iterative rounds of synthesis, biological testing, and X-ray crystallography allowed researchers to understand how subtle changes to an inhibitor affected its binding mode. chemrxiv.org This knowledge guided the design of new analogues with improved potency and selectivity for the target kinase. chemrxiv.org

Hit-to-lead campaigns often focus on improving multiple parameters simultaneously. For pyrrolopyrimidine Na(v)1.7 antagonists, optimization of the core and its substituents led to a compound that was not only exceptionally potent but also had better selectivity against the hERG channel (reducing cardiotoxicity risk) and improved microsomal stability. nih.gov Similarly, optimization of another pyrrolopyrimidine series for PERK inhibition focused on achieving a pharmacokinetic profile suitable for once-daily oral dosing, resulting in a potent and selective inhibitor with good in vivo properties. semanticscholar.org

These examples underscore that lead optimization is a multi-objective process. It transforms an initial "hit" with some desired activity into a preclinical candidate by systematically modifying its structure to achieve a balance of high potency, selectivity against off-targets, and favorable ADMET properties. nih.govsemanticscholar.orgchemrxiv.org

Preclinical Research and Translational Potential

In vivo Efficacy and Pharmacokinetic Studies of Lead Compounds (from related classes)

While specific in vivo studies on 2-(4-Chloroanilino)-1-phenyl-1-ethanone are not extensively documented in publicly available literature, the efficacy and pharmacokinetic profiles of related α-aminoketone and cathinone (B1664624) derivatives provide a valuable framework for predicting its potential biological activity.

One pertinent example is α-(phenylselanyl) acetophenone (B1666503) (PSAP), an organoselenium α-aminoketone derivative. In a study using mouse models, PSAP demonstrated significant antidepressant-like effects. nih.gov When administered orally at doses of 5 and 10 mg/kg, it markedly reduced the immobility time of the mice in both the forced swim test (FST) and the tail suspension test (TST), which are standard predictive models for antidepressant activity. nih.gov Importantly, these effects were not associated with any changes in motor activity, suggesting a specific antidepressant action rather than a general stimulant effect. nih.gov Further investigation into its mechanism revealed that the antidepressant-like effects of PSAP are likely mediated through interaction with the serotonergic system, specifically 5-HT1A receptors. nih.gov

In the realm of synthetic cathinones, which share the aminoketone backbone, studies on compounds like α-pyrrolidinopentiophenone (α-PVP) offer insights into the potent central nervous system effects these structures can elicit. Direct comparisons of α-PVP with 3,4-methylenedioxypyrovalerone (MDPV) in rats showed that both compounds have very similar potency and efficacy in locomotor stimulation and as reinforcers in self-administration studies. nih.gov This highlights the significant abuse liability that can be associated with this class of compounds, a crucial consideration in the development of any new therapeutic agent with a similar chemical scaffold. nih.gov

The pharmacokinetic properties of aminoketone derivatives are a key focus in their design as potential therapeutic agents. nih.gov For instance, bupropion (B1668061), a well-known antidepressant of the aminoketone class, is a dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. nih.govwikipedia.org However, its therapeutic efficacy can be limited by its pharmacokinetic profile. nih.gov This has spurred research into designing novel derivatives with improved pharmacokinetic and medicinal chemistry properties to enhance their clinical response, particularly for applications in cognitive dysfunction associated with depression. nih.gov

Table 1: In vivo Efficacy of α-(phenylselanyl) acetophenone (PSAP) in Mice

| Test | Dosage (p.o.) | Outcome |

|---|---|---|

| Forced Swim Test (FST) | 5-10 mg/kg | Significant reduction in immobility time |

| Tail Suspension Test (TST) | 5-10 mg/kg | Significant reduction in immobility time |

Toxicological Considerations and Selectivity Assessment (e.g., HepG2 and Vero cells)

The toxicological profile of a drug candidate is a critical determinant of its potential for clinical translation. For compounds like this compound, in vitro assays using cell lines such as the human liver carcinoma cell line HepG2 and the monkey kidney epithelial cell line Vero are instrumental in early safety assessment.

HepG2 cells are widely used to assess potential drug-induced liver injury, particularly mitochondrial toxicity. nih.gov A common method involves growing the cells in media containing either glucose or galactose. nih.gov In a high-glucose medium, cells primarily generate ATP through glycolysis, bypassing mitochondria. nih.gov However, when forced to grow in a galactose medium, they must rely on mitochondrial oxidative phosphorylation for energy. nih.gov A compound that is significantly more toxic to cells in the galactose medium is thus flagged as a potential mitochondrial toxicant. nih.gov This assay is a crucial screening tool to identify compounds that may cause mitochondrial impairment, a factor linked to various organ toxicities. nih.gov

In the context of antiviral drug discovery, Vero cells are a standard model. For instance, a study on a novel series of α-ketoamide derivatives investigated their potential as anti-SARS-CoV-2 agents. nih.gov One of the lead compounds was selected for further testing based on its low toxicity in Vero E6 cells. nih.gov This representative analog demonstrated potent inhibition of SARS-CoV-2 infection, highlighting that compounds from this broader class can possess significant biological activity with acceptable cytotoxicity in relevant cell lines. nih.gov The selectivity of these compounds is a key aspect of their development, aiming to maximize efficacy against the therapeutic target while minimizing off-target effects and general cytotoxicity. globethesis.com

Acute toxicity studies in animal models also provide essential data. For the related compound α-(phenylselanyl) acetophenone, oral administration in mice at doses up to 400 mg/kg did not result in any deaths or significant changes in body weight, indicating a favorable acute toxicity profile. nih.gov

Future Directions in Drug Development and Clinical Translation Prospects

The development path for these compounds could branch in several directions:

Antidepressants and Neurotherapeutics: Building on the precedent of bupropion and the findings with PSAP, one major avenue is the development of novel agents for neuropsychiatric disorders. nih.govnih.govwikipedia.org Future research would involve synthesizing a library of derivatives of this compound to optimize potency for targets like norepinephrine and dopamine transporters while fine-tuning pharmacokinetic properties to improve efficacy and patient response. nih.gov

Antiviral Agents: The demonstrated anti-SARS-CoV-2 activity of a related α-ketoamide derivative suggests a promising, albeit less explored, path for aminoketones as antiviral therapeutics. nih.gov This would require screening against a broad range of viruses and subsequent optimization for potency and low cytotoxicity. nih.gov

Anticancer Agents: Certain α-ketoamide derivatives have also shown potent anticancer activity against various cancer cell lines. nih.gov This opens up another potential therapeutic area, where future work would focus on elucidating the mechanism of action and improving selectivity for cancer cells over healthy cells.

The clinical translation of any new aminoketone derivative will require rigorous preclinical evaluation. This includes comprehensive ADME (absorption, distribution, metabolism, and excretion) studies, long-term toxicology assessments, and identification of specific biomarkers to monitor efficacy and safety. The journey from a promising lead compound to an approved drug is fraught with challenges, but the chemical tractability and proven biological relevance of the aminoketone scaffold provide a solid foundation for future research and development. researchgate.netrsc.org

Q & A

Q. What is the optimized synthetic route for 2-(4-Chloroanilino)-1-phenyl-1-ethanone, and what reaction conditions maximize yield?

The compound is synthesized via nucleophilic substitution by reacting 4-chloroaniline (1.0 g, 0.0078 mol) with 2-bromo-1-(4-chlorophenyl)ethanone (1.83 g, 0.0078 mol) in dimethylformamide (10 mL) at room temperature for 2 hours, using potassium carbonate (0.95 g) as a base. The product is isolated by filtration and recrystallized from hot ethanol, yielding 84.5% as colorless needles (m.p. 427–428 K). Key considerations include stoichiometric equivalence of reactants and avoiding elevated temperatures to prevent side reactions .

Q. How is the crystal structure of this compound determined, and what are its defining parameters?

Single-crystal X-ray diffraction (Bruker SMART APEXII DUO CCD diffractometer) reveals a triclinic crystal system (space group ) with unit cell dimensions , and volume . The phenyl rings form a dihedral angle of , with bond lengths and angles consistent with related structures. Refinement was performed using SHELXTL software () .

Q. What analytical techniques are critical for confirming the molecular structure post-synthesis?

Key methods include:

- X-ray crystallography to resolve atomic positions and intermolecular packing .

- Spectroscopic analysis (e.g., IR, NMR) to verify functional groups and purity.

- Thermal analysis (melting point determination) to assess crystallinity and stability .

Advanced Research Questions

Q. How should researchers address weak hydrogen bonding signals during crystallographic refinement?

Despite the absence of significant hydrogen bonds in this compound, refinement protocols using SHELXL allow free refinement of located H atoms (e.g., N–H) via difference Fourier maps. For other H atoms, a riding model () with is recommended. Discrepancies in thermal parameters can be resolved by constraining isotropic displacement coefficients .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous dihedral angles or bond lengths?

- Cross-validate against established databases (e.g., Cambridge Structural Database) for comparable structures.

- Re-examine data collection parameters (e.g., absorption correction with SADABS) to mitigate systematic errors.

- Use SHELX’s least-squares refinement to optimize geometric parameters while ensuring -factor convergence () .

Q. Why does this compound lack significant hydrogen bonding, and how does this affect its solid-state properties?

The absence of strong hydrogen donors/acceptors (e.g., hydroxyl or amine groups beyond the anilino N–H) results in van der Waals-dominated packing. This leads to a dense triclinic lattice with minimal directional interactions, as confirmed by the small dihedral angle () between phenyl rings. Such packing may influence solubility and thermal stability, requiring tailored recrystallization solvents (e.g., ethanol) .

Q. How is this compound utilized as an intermediate in indole synthesis, and what mechanistic steps are involved?

The α-chloroanilino moiety facilitates cyclization reactions under basic conditions, forming indole derivatives via intramolecular nucleophilic aromatic substitution. Critical experimental factors include:

- Controlled pH to deprotonate the anilino group without hydrolyzing the ketone.

- Solvent polarity (e.g., DMF) to stabilize transition states.

- Post-reaction purification via column chromatography or recrystallization .

Methodological Tables

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Value |

|---|---|

| Reaction temperature | Room temperature (298 K) |

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate () |

| Recrystallization solvent | Ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.